Cas no 1806882-61-0 (3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine)

3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine is a fluorinated and iodinated pyridine derivative with significant utility in synthetic organic chemistry. Its key structural features—difluoromethyl, iodo, methoxy, and nitro substituents—make it a versatile intermediate for constructing complex heterocyclic compounds. The electron-withdrawing nitro group enhances reactivity in nucleophilic aromatic substitution, while the iodo substituent facilitates cross-coupling reactions such as Suzuki or Sonogashira couplings. The difluoromethyl group contributes to metabolic stability in agrochemical and pharmaceutical applications. This compound is particularly valuable in medicinal chemistry for the development of fluorinated bioactive molecules. Its high purity and well-defined reactivity profile ensure consistent performance in demanding synthetic workflows.
3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine structure
1806882-61-0 structure
商品名:3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine
CAS番号:1806882-61-0
MF:C7H5F2IN2O3
メガワット:330.027480840683
CID:4890794

3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine
    • インチ: 1S/C7H5F2IN2O3/c1-15-7-4(12(13)14)2-3(5(8)9)6(10)11-7/h2,5H,1H3
    • InChIKey: RVKQEGKWECXCLN-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C(F)F)C=C(C(=N1)OC)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 67.9

3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029025768-1g
3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine
1806882-61-0 95%
1g
$3,184.50 2022-03-31
Alichem
A029025768-500mg
3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine
1806882-61-0 95%
500mg
$1,853.50 2022-03-31
Alichem
A029025768-250mg
3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine
1806882-61-0 95%
250mg
$1,068.20 2022-03-31

3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine 関連文献

3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridineに関する追加情報

Introduction to 3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine (CAS No. 1806882-61-0) and Its Applications in Modern Chemical Biology

3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine, identified by the CAS number 1806882-61-0, is a highly versatile intermediate compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its broad spectrum of biological activities and pharmacological properties. The unique combination of substituents—specifically the difluoromethyl, iodo, methoxy, and nitro groups—endows this molecule with distinct chemical reactivity, making it a valuable building block for the synthesis of novel bioactive molecules.

The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. This feature has been extensively explored in recent years, with numerous studies demonstrating its utility in developing small-molecule inhibitors and probes for various biological targets. The presence of the iodo substituent further enhances the compound's synthetic utility, as it serves as an excellent handle for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the rapid assembly of intricate drug-like scaffolds.

The methoxy and nitro groups contribute additional layers of functionality to the pyridine core. The methoxy group is often employed to increase lipophilicity and metabolic stability, while the nitro group can be reduced to an amine or converted into other functional moieties, providing further flexibility in medicinal chemistry applications. Together, these substituents make 3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine a cornerstone in the development of innovative therapeutic agents.

In recent years, this compound has been leveraged in several cutting-edge research projects aimed at addressing unmet medical needs. One notable area of investigation involves its use as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways, and dysregulation of these pathways is implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. By incorporating the pyridine scaffold into kinase inhibitors derived from 3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine, researchers have been able to develop highly selective and potent molecules that exhibit promising preclinical activity.

Another emerging application lies in the field of immunotherapy. The unique structural features of this compound have been exploited to create novel immunomodulatory agents that target checkpoint receptors and other immune-related proteins. These agents are designed to enhance anti-tumor immunity by blocking inhibitory signals between T-cells and cancer cells, thereby unleashing a robust immune response against malignant growths. Preliminary studies suggest that derivatives of 3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine exhibit significant potential in this context, offering hope for improved outcomes in patients with advanced malignancies.

The compound's utility extends beyond oncology into other therapeutic domains as well. For instance, researchers have utilized it as a precursor in the synthesis of antiviral agents targeting RNA viruses. The structural motifs present in this molecule allow for interactions with viral proteases and polymerases, inhibiting replication and propagation. Furthermore, its incorporation into small-molecule probes has facilitated detailed mechanistic studies of viral enzymes, providing critical insights into drug resistance mechanisms and aiding in the design of next-generation antiviral strategies.

Advances in computational chemistry have further amplified the significance of 3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine as a scaffold for drug discovery. High-throughput virtual screening (HTVS) combined with molecular docking simulations have enabled researchers to rapidly identify hits with high binding affinity for target proteins. The presence of multiple functional handles allows for systematic optimization via structure-based drug design (SBDD) approaches, streamlining the iterative process of lead optimization.

The synthetic methodologies associated with this compound continue to evolve, driven by advancements in transition-metal catalysis and organometallic chemistry. Recent reports highlight innovative protocols that enable efficient functionalization at multiple positions on the pyridine core while maintaining high regioselectivity. Such methodologies are crucial for producing libraries of diverse analogs for medicinal chemistry campaigns, enabling rapid exploration of structure-activity relationships (SAR).

From a broader perspective, the increasing emphasis on green chemistry principles has prompted investigations into sustainable synthetic routes for compounds like 3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine. Researchers are exploring catalytic systems that minimize waste generation and energy consumption without compromising yield or purity. These efforts align with global initiatives to promote environmentally responsible chemical synthesis while maintaining high standards of efficiency and scalability.

The future prospects for this compound remain exceptionally bright as new technologies continue to emerge. Next-generation sequencing (NGS) data is being integrated with computational modeling to identify novel therapeutic targets where small-molecule intervention could be beneficial. By leveraging genetic information alongside chemical biology tools derived from intermediates like 3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine, researchers are poised to uncover innovative strategies for modulating disease pathways at their most fundamental levels.

In conclusion,3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine (CAS No. 1806882-61-0) exemplifies how carefully designed molecular scaffolds can drive progress across multiple disciplines within chemical biology and pharmaceutical science. Its unique structural attributes continue to inspire new synthetic approaches while serving as a linchpin for developing next-generation therapeutics that address some of humanity's most pressing health challenges.

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